molecular formula C33H39N3O4 B564241 N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide CAS No. 172168-08-0

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide

Cat. No. B564241
CAS RN: 172168-08-0
M. Wt: 541.692
InChI Key: CCBHAMSLAUWPJD-RYCFQHDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide, also known as BOC-D-Tyr(C6H11)-Phe-NH2 or BOC-D-Tyr-Phe-NH2, is an amino acid derivative that has been widely used in scientific research. It is a derivative of the naturally occurring amino acid tyrosine, which is found in proteins, and is one of the most common and versatile amino acid derivatives used in research. BOC-D-Tyr-Phe-NH2 is used in a variety of research applications, including protein synthesis and structure determination, enzyme catalysis, and drug design.

Scientific Research Applications

Proteomics Research

This compound is utilized as a specialty product in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may serve as an intermediate or a reagent in the synthesis of peptides or amino acid derivatives that are used in proteomics studies.

Integrin Antagonism

It has been studied for its role as an integrin antagonist . Integrins are important targets for treating various inflammatory diseases, such as multiple sclerosis, inflammatory bowel diseases, rheumatoid arthritis, atherosclerosis, and asthma. The compound’s structure-activity relationships can be explored to design selective integrin antagonists.

QSAR Modeling

The compound is subject to Quantitative Structure-Activity Relationship (QSAR) modeling . QSAR models are regression or classification models used in the chemical and biological sciences to predict the activity of compounds. This compound’s diverse structure allows for extensive QSAR studies to understand its activity profiles.

properties

IUPAC Name

N-[(2R)-1-[[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O4/c1-33(23-25-18-20-28(40-2)21-19-25,36-30(37)26-14-8-4-9-15-26)32(39)35-29(22-24-12-6-3-7-13-24)31(38)34-27-16-10-5-11-17-27/h3-4,6-9,12-15,18-21,27,29H,5,10-11,16-17,22-23H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t29-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBHAMSLAUWPJD-RYCFQHDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)NC(CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)OC)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675671
Record name N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172168-08-0
Record name N-Benzoyl-O,alpha-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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